![molecular formula C7H18N2 B3251550 Ethyl((2-[ethyl(methyl)amino]ethyl))amine CAS No. 209803-38-3](/img/structure/B3251550.png)
Ethyl((2-[ethyl(methyl)amino]ethyl))amine
Overview
Description
Ethyl((2-[ethyl(methyl)amino]ethyl))amine is an organic compound that belongs to the class of dialkylamines . Dialkylamines are organic substances characterized by two alkyl groups bonded to the amino nitrogen .
Synthesis Analysis
While specific synthesis methods for this compound were not found, amines in general can be synthesized through various methods. For instance, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .
Molecular Structure Analysis
The nitrogen atom in most amines, including this compound, is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .
Chemical Reactions Analysis
Amines, including this compound, are good nucleophiles and can react with many electrophilic functional groups . They can react with aldehydes, ketones, acid chlorides, and alkyl halides .
Mechanism of Action
Target of Action
Ethyl((2-[ethyl(methyl)amino]ethyl))amine, also known as N,N’-diethyl-N’-methylethane-1,2-diamine, is a type of amine. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The primary targets of amines are typically receptors or enzymes where they can act as ligands.
Mode of Action
The mode of action of amines generally involves interactions with their targets via the lone pair of electrons on the nitrogen atom These interactions can lead to various biochemical changes depending on the specific target and the structure of the amine
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways due to their ability to act as ligands for different receptors or enzymes They can influence the activity of these targets and thus affect the downstream effects in the pathway
Advantages and Limitations for Lab Experiments
EMEA is a versatile compound that can be used in various organic synthesis reactions. It is also readily available and relatively inexpensive. However, EMEA has a strong odor and can be toxic if ingested or inhaled. Therefore, proper safety precautions should be taken when handling EMEA.
Future Directions
There are several future directions for the use of EMEA in scientific research. One potential application is in the synthesis of new metal complexes with unique properties. EMEA can also be used in the development of new drugs with anticancer and antimicrobial properties. Additionally, EMEA can be used in the synthesis of new materials, such as polymers and nanoparticles, with unique properties. Finally, further studies are needed to investigate the biochemical and physiological effects of EMEA.
Scientific Research Applications
EMEA is widely used in scientific research as a catalyst, ligand, and reducing agent. EMEA has been used in the synthesis of various organic compounds, including amino acids, peptides, and polymers. EMEA is also used as a reducing agent in the reduction of nitro compounds to amino compounds. Additionally, EMEA is used as a ligand in the synthesis of metal complexes.
properties
IUPAC Name |
N,N'-diethyl-N'-methylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-8-6-7-9(3)5-2/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUXZGFIRAKFAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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